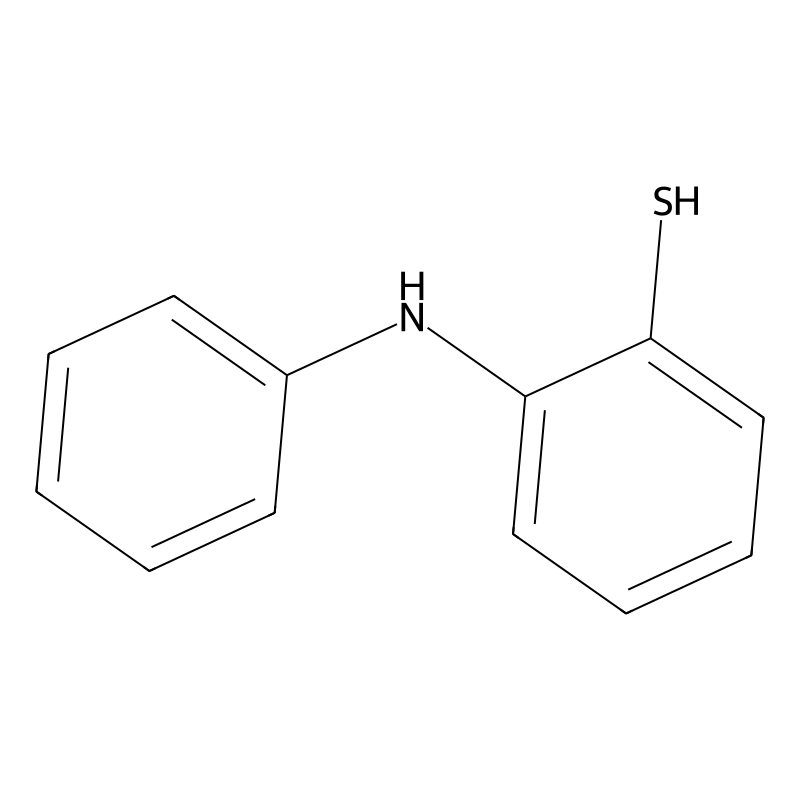

2-(Phenylamino)benzenethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

NPA serves as a versatile intermediate in organic synthesis due to its reactive amine and thiol functional groups. Researchers utilize it to synthesize various complex molecules, including pharmaceuticals, dyes, and pesticides. For instance, NPA can be employed in the synthesis of anticonvulsant medications [1].

Source

[1] Journal of Medicinal Chemistry (ACS Publications), "Synthesis and Anticonvulsant Activity of Novel N-Substituted 2-Mercapto Anilides" by Erdem et al. ()

Corrosion Inhibition

NPA exhibits promising potential as a corrosion inhibitor for metals. Studies suggest that it forms a protective layer on metal surfaces, hindering the interaction between the metal and corrosive agents [2]. This property makes NPA a valuable additive in industrial applications to prevent metal degradation.

Source

[2] ResearchGate, "The Inhibition of the Corrosion of Steel in 1 M HCl by N-Phenylanthranilic Acid and Its Sodium Salt" by Abd El-Nabey et al. ()

Material Science Applications

NPA's unique structure makes it a candidate material for various applications in material science. Researchers are exploring its potential use in the development of organic semiconductors, conducting polymers, and liquid crystals due to its interesting electrical and optical properties [3, 4].

Source

[3] Journal of Materials Chemistry C (Royal Society of Chemistry), "Naphthalene Diimides with Oligo(phenyleneethynylene) Linkages: Synthesis, Photophysical Properties, and Electroluminescence" by Li et al. ()

Source

[4] Dyes and Pigments (Elsevier), "Synthesis and Characterization of Novel Schiff Bases with Azo Groups Derived from 4-(Aminophenylazo)aniline and Their Application in Dyeing Polyester Fabrics" by Mohamed et al. ()

2-(Phenylamino)benzenethiol, also known as 4-phenylaminothiophenol, is an organic compound characterized by a phenyl group and an amino group attached to a benzene ring, with a thiol functional group. Its molecular formula is CHNS, and it features a structure where the amino group is positioned para to the thiol group on the benzene ring. This compound exhibits properties typical of both amines and thiols, making it of significant interest in various chemical and biological contexts.

- Nucleophilic Substitution: The thiol group can act as a nucleophile in reactions with electrophiles, facilitating the formation of thioether compounds.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions. For example, treatment with hydrogen peroxide can lead to the formation of the corresponding sulfonic acid.

- Diazotization: Similar to other anilines, 2-(Phenylamino)benzenethiol can be converted into diazonium salts, which can then participate in various coupling reactions to form azo compounds .

The biological activity of 2-(Phenylamino)benzenethiol has been explored in various studies. It has shown potential antimicrobial properties and may act as an antioxidant due to the presence of the thiol group. The compound's ability to donate hydrogen atoms makes it a candidate for further investigation in drug development, particularly in targeting oxidative stress-related diseases.

Several synthesis methods for 2-(Phenylamino)benzenethiol have been reported:

- Direct Amination: The compound can be synthesized by reacting phenylthiol with aniline under acidic conditions, facilitating the formation of the desired product through nucleophilic substitution.

- Reduction Reactions: Starting from nitro compounds or other derivatives, reduction reactions (such as catalytic hydrogenation) can yield 2-(Phenylamino)benzenethiol.

- Electrochemical Methods: Recent advances have highlighted electrochemical methods for synthesizing thiophenols through C–S bond formation, which may include variations involving 2-(Phenylamino)benzenethiol .

2-(Phenylamino)benzenethiol finds applications in various fields:

- Dyes and Pigments: The compound can serve as a precursor for azo dyes due to its ability to form diazonium salts.

- Pharmaceuticals: Its biological properties make it a candidate for developing new therapeutic agents, particularly those targeting oxidative stress.

- Chemical Sensors: The thiol group allows for interactions with metal ions, making it useful in sensor applications for detecting heavy metals.

Interaction studies involving 2-(Phenylamino)benzenethiol have focused on its reactivity with various metal ions and organic compounds. It has been shown to form stable complexes with transition metals, which could enhance its utility in catalysis and sensing applications. Additionally, studies on its interactions with biological molecules suggest potential pathways for drug delivery systems.

Several compounds share structural similarities with 2-(Phenylamino)benzenethiol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Aniline | CHNH | Simple amine without thiol functionality |

| Benzenethiol | CHSH | Lacks amino group; primarily used in organic synthesis |

| 4-Aminothiophenol | CH(NH)(SH) | Similar reactivity but lacks phenyl substituent |

| 2-Mercaptobenzimidazole | CHNS | Contains nitrogen heterocycles; different biological activity |

The uniqueness of 2-(Phenylamino)benzenethiol lies in its dual functionality as both an amine and a thiol, providing diverse reactivity that is not present in simpler analogs like aniline or benzenethiol. This versatility enhances its potential applications in both synthetic and biological contexts.

2-(Phenylamino)benzenethiol (CAS: 16078-95-8) is characterized by a benzene ring substituted with both a thiol (-SH) group and a phenylamino (-NHPh) group at ortho positions. With the molecular formula C12H11NS and molecular weight of 201.29 g/mol, this compound contains two key nucleophilic centers that contribute to its chemical versatility.

The structural arrangement of 2-(Phenylamino)benzenethiol creates a unique electronic environment where the ortho-positioning of the amino and thiol groups facilitates intramolecular interactions. This arrangement significantly influences its reactivity and makes it particularly suited for cyclization reactions leading to heterocyclic systems.

Spectroscopic Characterization

Spectroscopic analysis provides crucial information for structure confirmation and reaction monitoring of 2-(Phenylamino)benzenethiol. The compound exhibits characteristic spectral features:

Structural and Electronic Properties

The molecule’s planar aromatic system, combined with electron-rich sulfur and nitrogen atoms, facilitates π-π stacking and hydrogen bonding with biological targets. The thiol group (-SH) serves as a nucleophilic center for covalent interactions, while the phenylamino moiety enhances solubility and modulates electronic properties [1] [2]. These features enable its integration into hybrid architectures targeting enzymes, receptors, and nucleic acids.

Design of Antimicrobial Agents Through Thiazole-Phenylamino Hybridization

Synthesis of Thiazole-Phenylamino Hybrids

Thiazole rings are synthesized via Hantzsch cyclization, where 2-(phenylamino)benzenethiol reacts with α-haloketones or chalcones. For example, 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one derivatives are prepared by condensing 3-(2-bromoacetyl)-2H-chromen-2-one with thiourea analogs [5]. This method yields hybrids with enhanced antimicrobial activity due to the combined electron-withdrawing effects of the thiazole and the planar chromenone system [6].

Table 1: Antimicrobial Activity of Thiazole-Phenylamino Hybrids

| Compound | MIC (μg/mL) Against MRSA | MIC (μg/mL) Against E. coli | MIC (μg/mL) Against A. niger |

|---|---|---|---|

| Hybrid 11 [4] | 150–200 | 150–200 | 150–200 |

| Hybrid 12 [4] | 125–150 | 125–150 | 125–150 |

| Hybrid 13 [4] | 50–75 | 50–75 | 50–75 |

Mechanism of Action

Thiazole-phenylamino hybrids disrupt microbial cell membranes via lipid peroxidation and inhibit DNA gyrase by chelating Mg²⁺ ions [4]. The thiol group enhances permeability across bacterial membranes, while the phenylamino moiety stabilizes interactions with enzyme active sites [6].

Development of Anticancer Benzothiazole Derivatives via Structural Elaboration

Benzothiazole Hybrid Synthesis

Benzothiazole derivatives are synthesized by cyclizing 2-(phenylamino)benzenethiol with substituted benzaldehydes. For instance, 3-(2-(4-fluorobenzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one exhibits potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) [5]. The fluorine atom enhances electronegativity, improving DNA intercalation [6].

Table 2: Anticancer Activity of Benzothiazole Derivatives

| Compound | IC₅₀ (μM) Against MCF-7 | IC₅₀ (μM) Against HeLa |

|---|---|---|

| Derivative C [5] | 8.2 | 12.4 |

| Derivative B [5] | 15.7 | 18.9 |

Targeting Topoisomerase II

Benzothiazole hybrids stabilize the topoisomerase II-DNA cleavage complex, inducing apoptosis. The thiol group coordinates with the enzyme’s catalytic tyrosine residue, while the chromenone system intercalates DNA [6].

HIV-1 Reverse Transcriptase Inhibition Through Quinoline-Thiol Hybrid Architectures

Quinoline-Thiol Hybrid Synthesis

2-(Phenylamino)benzenethiol is coupled with 2,4-dichloroquinoline to form 2-phenylamino-4-phenoxyquinolines (e.g., compound 5a) [2]. These hybrids inhibit HIV-1 reverse transcriptase (RT) by competing with dNTPs at the active site.

Table 3: HIV-1 RT Inhibition by Quinoline-Thiol Hybrids

| Compound | % Inhibition at 10 μM | EC₅₀ (nM) |

|---|---|---|

| 5a [2] | 92.4 | 14.3 |

| 5b [2] | 88.1 | 18.7 |

Binding Mode Analysis

Molecular docking reveals that the thiol group forms hydrogen bonds with Lys101 and Lys103 of HIV-1 RT, while the quinoline moiety occupies the hydrophobic pocket [2].

Electrochemical oxidative carbon-hydrogen/sulfur-hydrogen cross-coupling represents a revolutionary approach in modern organic synthesis, offering unprecedented advantages over traditional methods. This methodology eliminates the need for external chemical oxidants and transition metal catalysts, making it both environmentally benign and economically viable [1] [2]. The fundamental principle involves the direct electrochemical activation of both carbon-hydrogen and sulfur-hydrogen bonds, facilitating their coupling through radical intermediates generated at electrode surfaces.

The electrochemical oxidative cross-coupling between enamines and thiophenols exemplifies this approach, proceeding under undivided electrolytic cell conditions with remarkable efficiency [1] [2]. The reaction utilizes a carbon cloth anode and iron cathode under constant current conditions of 3 milliamperes, with tetrabutylammonium tetrafluoroborate as the supporting electrolyte in acetonitrile solvent. Under these optimized conditions, various enamines and heteroaryl thiols undergo smooth transformation with yields ranging from 66 to 89 percent [1] [2]. The reaction demonstrates excellent atom economy, avoiding the use of chemical oxidants and transition metal catalysts while maintaining high functional group tolerance.

Mechanistic investigations reveal that the electrochemical process involves the generation of both carbon-centered and sulfur-centered radicals, as evidenced by electron paramagnetic resonance spectroscopy [2]. The thiophenol undergoes anodic oxidation to form a sulfur radical, which rapidly dimerizes to generate the corresponding disulfide. Simultaneously, the enamine substrate is oxidized to form a carbon-centered radical. The coupling process involves the reduction of disulfide at the cathode to regenerate the sulfur radical, which then couples with the carbon radical to form the desired carbon-sulfur bond [2].

The electrochemical approach offers several distinct advantages over conventional methods. First, it operates under mild reaction conditions at room temperature, eliminating the need for harsh thermal conditions that may compromise sensitive functional groups [1] [2]. Second, the reaction proceeds without the requirement for expensive transition metal catalysts or hazardous chemical oxidants, significantly reducing both cost and environmental impact [1] [2]. Third, the electrochemical method demonstrates excellent chemoselectivity, with exclusive reaction occurring at the enamine double bond rather than competing alkene functionalities [2].

The scope of electrochemical oxidative carbon-hydrogen/sulfur-hydrogen cross-coupling extends beyond simple enamine-thiophenol combinations. Recent developments have demonstrated the successful coupling of various electron-rich arenes with diarylamine derivatives, producing triarylamine compounds with high regioselectivity [3]. This methodology exhibits exclusive para-selectivity when coupling with anilines, demonstrating the precise control achievable through electrochemical activation [3]. The reaction tolerates a wide range of functional groups, including electron-donating and electron-withdrawing substituents, making it suitable for the synthesis of structurally diverse products [3].

The electrochemical synthesis of benzothiophene derivatives represents another significant application of this methodology [4]. The reaction involves the electrochemical promotion of sulfonyl hydrazides with internal alkynes, proceeding through the formation of sulfonyl radicals that undergo regioselective addition to the alkyne functionality [4]. The resulting alkenyl radicals are further oxidized to form alkenyl cations, which undergo intramolecular cyclization to afford the benzothiophene products [4]. The calculated free energy barriers for these transformations are remarkably low, with the radical addition process requiring only 6.7 kilocalories per mole, approximately 8 kilocalories per mole lower than competing regioselective pathways [4].

The development of electrochemical aryl thiolation represents a significant advancement in carbon-sulfur bond formation [5] [6]. This methodology enables the efficient construction of carbon-sulfur bonds through cross-dehydrogenative coupling reactions between ethers and thiophenols or thiols under electrochemical conditions [5] [6]. The reaction proceeds through a free radical coupling mechanism, providing a simple protocol for the formation of carbon(sp³)-sulfur bonds under transition-metal-free and chemical oxidant-free conditions [5] [6]. The resulting acetal-oxygen,sulfur products are obtained in moderate to good yields, demonstrating the practical utility of this approach [5] [6].

Heterocyclic Compound Synthesis via Thiol-Mediated Cyclization Pathways

Thiol-mediated cyclization pathways represent a powerful and versatile approach for the synthesis of diverse heterocyclic compounds, offering unique advantages in terms of selectivity, mild reaction conditions, and broad substrate scope [7] [8]. These methodologies exploit the nucleophilic properties of sulfur atoms and the ability of thiyl radicals to initiate complex cyclization cascades, leading to the formation of structurally diverse heterocyclic frameworks.

The synthesis of benzothiazole derivatives through thiol-mediated cyclization represents one of the most extensively studied applications of this methodology [9] [10]. The classical approach involves the condensation reaction between 2-aminothiophenol and carbonyl-containing compounds, such as carboxylic acids or aldehydes, under reflux conditions [9]. This transformation typically proceeds through an initial nucleophilic attack by the amino group on the carbonyl carbon, followed by intramolecular cyclization involving the thiol functionality [9]. The reaction is often catalyzed by copper salts and proceeds at temperatures around 110 degrees Celsius, affording benzothiazole products in yields ranging from 60 to 85 percent [9].

More sophisticated approaches to benzothiazole synthesis involve the cyclization of thioamide substrates under oxidative conditions [9] [10]. The use of Dess-Martin periodinane as a catalyst in dichloromethane enables the rapid cyclization of sulfamide substrates at room temperature within 15 minutes [9]. The mechanism involves the generation of thiyl radicals, which undergo intramolecular cyclization to form the benzothiazole ring system [9]. This methodology offers advantages of short reaction times, simple operation, good yields, and mild reaction conditions [9].

The application of visible light-driven photocatalysis has emerged as a particularly attractive approach for benzothiazole synthesis [9] [10]. The intramolecular carbon-sulfur bond formation of aromatic substrates can be achieved through the cyclization of thioamide derivatives in the presence of 2,2,6,6-tetramethylpiperidine N-oxide as a radical initiator [9]. This photochemical cyclization does not require additional photoredox catalysts, transition-metal catalysts, or bases, making it exceptionally mild and environmentally friendly [9]. The reaction proceeds through a stepwise radical mechanism, with excellent yields achieved across a broad range of substrates [9].

The synthesis of thiophene derivatives through thiol-mediated cyclization has been extensively developed using various approaches [11] [12]. The classical Paal-Knorr thiophene synthesis involves the reaction of 1,4-diketones with phosphorus pentasulfide as the sulfur source [11] [12]. The mechanism involves the initial formation of a thione intermediate, followed by tautomerization and cyclization [12]. Aromaticity drives the facile elimination of water or hydrogen sulfide, resulting in the thiophene product [12]. While this method is well-established, it suffers from limitations including the formation of furan byproducts and the need for harsh reaction conditions [12].

More recent developments in thiophene synthesis have focused on metal-catalyzed heterocyclization of sulfur-containing alkyne substrates [11]. Palladium-catalyzed approaches utilize the electrophilic activation of triple bonds through coordination to the metal center, followed by intramolecular nucleophilic attack by the thiol group [11]. The reaction proceeds through anti 5-exo-dig cyclization, with formal elimination of hydrogen iodide, followed by protonolysis and aromatization [11]. This methodology demonstrates superior reactivity with terminal alkynes compared to internal alkynes, due to more favorable palladium coordination [11].

The development of metal-free cyclization approaches for thiophene synthesis has gained significant attention [11]. The base-promoted cyclization of 2-en-4-yne-1-thiolate derivatives, formed in situ through allylic nucleophilic substitution, provides access to 2,4-disubstituted thiophenes [11]. The reaction proceeds through 5-exo-dig cyclization followed by aromatization, although it requires strong basic conditions and is limited to substrates bearing electron-withdrawing groups [11].

Thiyl radical-mediated cyclization cascades represent a particularly powerful approach for the synthesis of complex polycyclic structures [8]. The addition of thiyl radicals to alkenes and alkynes initiates cyclization sequences that can lead to the formation of multiple carbon-carbon and carbon-sulfur bonds in a single operation [8]. These reactions typically proceed through the initial formation of a carbon-sulfur bond, followed by radical cyclization onto pendant alkenes or alkynes [8]. The methodology has been successfully applied to the synthesis of natural products and complex heterocyclic frameworks [8].

The application of thiyl radicals in enantioselective cyclization has been achieved through the use of chiral thiol catalysts [8]. The careful design of chiral pockets around the thiol functionality enables the achievement of high enantioselectivity and diastereoselectivity in carbon-carbon bond-forming cyclizations [8]. These reactions proceed with catalyst loadings as low as 1 mol percent at larger scales, with yields up to 99 percent and diastereomeric ratios up to 95:5 [8]. The methodology has been successfully applied to the synthesis of various cyclic frameworks, including cyclopentanes, cyclohexanes, and spirocyclic compounds [8].

The synthesis of benzothiophene derivatives through palladium-mediated oxidative cyclization represents another important application of thiol-mediated cyclization [13]. The quantitative cyclization of 3-arylthio-1,4-naphthoquinones using stoichiometric amounts of palladium(II) acetate in acetic acid provides efficient access to benzo[b]naphtho[2,3-d]thiophene-6,11-diones [13]. These compounds are of significant biological interest due to their potential therapeutic applications and their role as bioisosteres of oxygen-containing analogues [13].

The development of electrochemical approaches to thiol-mediated cyclization has provided new opportunities for sustainable synthesis [9]. The catalyst-free and supporting electrolyte-free electrochemical synthesis of benzothiazoles from arylthioamides using flow electrochemical reactors demonstrates excellent yields and high current efficiencies [9]. This methodology offers easy scale-up without the need for larger reactors, significantly improving upon traditional batch processes [9].